molecular formula C8H6F2N4O B2722639 2-azido-N-(2,5-difluorophenyl)acetamide CAS No. 1196518-35-0

2-azido-N-(2,5-difluorophenyl)acetamide

Cat. No. B2722639
CAS RN: 1196518-35-0
M. Wt: 212.16
InChI Key: MQIQFMFVANUUSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-azido-N-(2,5-difluorophenyl)acetamide is a biochemical used in proteomics research . It has a molecular formula of C8H6F2N4O and a molecular weight of 212.16 .


Molecular Structure Analysis

The molecular structure of 2-azido-N-(2,5-difluorophenyl)acetamide consists of 8 carbon atoms, 6 hydrogen atoms, 2 fluorine atoms, 4 nitrogen atoms, and 1 oxygen atom .

Scientific Research Applications

Proteomics Research

2-azido-N-(2,5-difluorophenyl)acetamide is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein interactions, modifications, and localization.

Synthesis of α-Azido Ketones

This compound is an example of an α-azido ketone . α-Azido ketones are very versatile and valuable synthetic intermediates, known for their wide variety of applications, such as in amine, imine, oxazole, pyrazole, triazole, pyrimidine, pyrazine, and amide alkaloid formation .

Production of α-Amino Ketones

α-Azido ketones, including 2-azido-N-(2,5-difluorophenyl)acetamide, can produce synthetically useful intermediates such as α-amino ketones .

Production of α-Azido-β-Hydroxy Ketones

Another application of α-azido ketones is the production of α-azido-β-hydroxy ketones .

Production of β-Amino Alcohols

β-Amino alcohols can also be produced from α-azido ketones .

Synthesis of 1,2,3-Triazoles

α-Azido ketones react with terminal alkynes and afford 1,2,3-triazoles in moderate to good yields through copper (I) catalyzed alkyne-azide 1,3-cycloaddition reaction (CuAAC, Sharpless-Meldal reaction) . These molecules display valuable pharmaceutically important properties such as antiallergic, antihistamine, antibacterial effects, tuberculosis inhibition, anti-HIV, antitumor activities and agrochemical applications .

Synthesis of Azapentalenes

Reports have made use of the respective amine via ring closure by displacement of an N-iodonium intermediate by an adjacent nitrogen atom of the attached pyrazole to form azapentalenes .

Decomposition to 2-(Acetylamino)-2-Alken-1-Ones

A catalytic amount of perrhenate can be used for the thermally induced removal of nitrogen from both cyclic and acyclic α-azido ketones. Hence, decomposition of 2-azido ketones to 2-(acetylamino)-2-alken-1-ones by perrhenate catalyst was done .

Safety and Hazards

2-azido-N-(2,5-difluorophenyl)acetamide is intended for research use only and is not intended for diagnostic or therapeutic use .

properties

IUPAC Name

2-azido-N-(2,5-difluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2N4O/c9-5-1-2-6(10)7(3-5)13-8(15)4-12-14-11/h1-3H,4H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQIQFMFVANUUSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)NC(=O)CN=[N+]=[N-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-azido-N-(2,5-difluorophenyl)acetamide

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